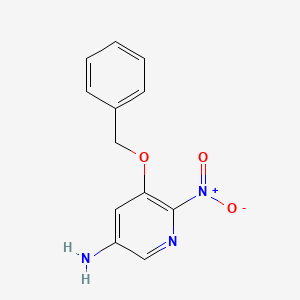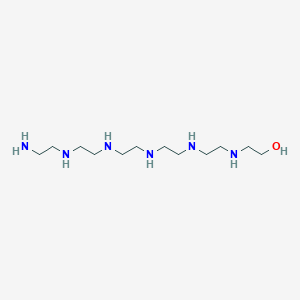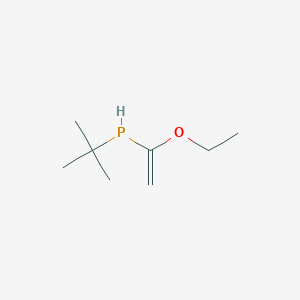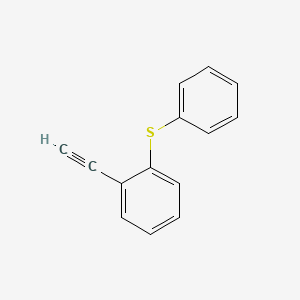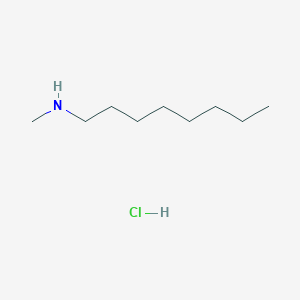![molecular formula C9H13N3S2 B12563075 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione CAS No. 194982-76-8](/img/structure/B12563075.png)
5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the pyrrolidine ring in this compound enhances its biological activity and makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione typically involves the condensation of pyrimidine derivatives with pyrrolidine. One common method involves the reaction of 2,4-dichloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Pyrimidine derivatives: Compounds such as triazole-pyrimidine hybrids and pyrido[2,3-d]pyrimidin-5-ones are structurally related.
Uniqueness
5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione is unique due to the combination of the pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
194982-76-8 |
|---|---|
Molecular Formula |
C9H13N3S2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C9H13N3S2/c13-8-7(5-10-9(14)11-8)6-12-3-1-2-4-12/h5H,1-4,6H2,(H2,10,11,13,14) |
InChI Key |
NFFJUADMZCFLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CNC(=S)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)


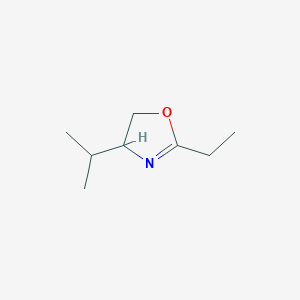
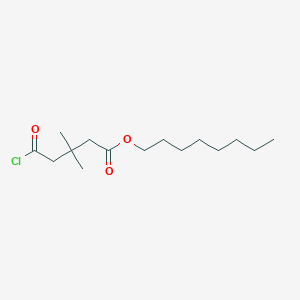
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)


